molecular formula C8H3F2N3 B15246231 6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile

6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile

Cat. No.: B15246231
M. Wt: 179.13 g/mol
InChI Key: FACRNRGJQQSJRT-UHFFFAOYSA-N
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Description

6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile is a chemical compound with the molecular formula C8H3F2N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two fluorine atoms at the 6th and 7th positions of the benzimidazole ring and a nitrile group at the 2nd position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,5-difluoro-1,2-phenylenediamine with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring.

Scientific Research Applications

6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms enhances its binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4,5-Difluoro-1H-benzo[d]imidazole: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    1H-benzo[d]imidazole-2-carbonitrile: Does not have fluorine atoms, resulting in different chemical properties.

Uniqueness

6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile is unique due to the presence of both fluorine atoms and a nitrile group, which confer distinct chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and binding affinity, while the nitrile group provides additional sites for chemical modification and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H3F2N3

Molecular Weight

179.13 g/mol

IUPAC Name

4,5-difluoro-1H-benzimidazole-2-carbonitrile

InChI

InChI=1S/C8H3F2N3/c9-4-1-2-5-8(7(4)10)13-6(3-11)12-5/h1-2H,(H,12,13)

InChI Key

FACRNRGJQQSJRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)C#N)F)F

Origin of Product

United States

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